molecular formula C9H13ClN2 B15312693 4-(2-Chloropyridin-3-yl)butan-1-amine

4-(2-Chloropyridin-3-yl)butan-1-amine

Cat. No.: B15312693
M. Wt: 184.66 g/mol
InChI Key: OSXMWZAQVOPQRH-UHFFFAOYSA-N
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Description

4-(2-Chloropyridin-3-yl)butan-1-amine is an organic compound with the molecular formula C9H13ClN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropyridin-3-yl)butan-1-amine typically involves the reaction of 2-chloropyridine with butan-1-amine. One common method is the nucleophilic substitution reaction where the amine group replaces a leaving group on the pyridine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyridin-3-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydroxide (NaOH) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkoxy-substituted pyridine derivatives.

Scientific Research Applications

4-(2-Chloropyridin-3-yl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloropyridin-3-yl)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloropyridin-3-yl)butan-1-amine: A structural isomer with similar chemical properties.

    1-(3-chloropyridin-2-yl)ethan-1-amine: Another pyridine derivative with different substitution patterns.

    Pyrrolidine derivatives: Compounds containing a pyrrolidine ring, which may exhibit similar biological activities.

Uniqueness

4-(2-Chloropyridin-3-yl)butan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the butan-1-amine moiety also contributes to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

4-(2-chloropyridin-3-yl)butan-1-amine

InChI

InChI=1S/C9H13ClN2/c10-9-8(4-1-2-6-11)5-3-7-12-9/h3,5,7H,1-2,4,6,11H2

InChI Key

OSXMWZAQVOPQRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)CCCCN

Origin of Product

United States

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